molecular formula C4H7NO2 B2538724 4-(Hydroxymethyl)azetidin-2-one CAS No. 74694-48-7

4-(Hydroxymethyl)azetidin-2-one

Cat. No.: B2538724
CAS No.: 74694-48-7
M. Wt: 101.105
InChI Key: YTUSUDPOSFRAEO-UHFFFAOYSA-N
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Description

Significance of the Azetidinone Scaffold in Chemical Sciences

Historical Context and Evolution of β-Lactam Chemistry

The story of the azetidinone ring is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928. nhsjs.com This serendipitous finding ushered in the era of antibiotics and sparked intensive research into the chemistry of β-lactams. nih.gov Initially, the focus was on isolating and understanding naturally occurring β-lactams like penicillins and cephalosporins. nhsjs.comnih.gov Over the decades, the field has evolved dramatically, with chemists developing a myriad of synthetic methods to create novel β-lactam structures with enhanced properties. nhsjs.comnih.gov This has led to the development of multiple generations of semi-synthetic penicillins and cephalosporins, as well as entirely new classes of β-lactam antibiotics such as carbapenems, monobactams, and cephamycins. nih.govwikipedia.org

Azetidinone as a Versatile Heterocyclic Motif in Organic Synthesis

The inherent ring strain of the four-membered azetidinone ring makes it a reactive and versatile intermediate in organic synthesis. researchgate.netrsc.org This strain can be strategically exploited to induce ring-opening reactions, providing access to a variety of linear and cyclic structures. nih.gov The development of methodologies utilizing the β-lactam nucleus as a synthetic precursor is often referred to as the 'β-lactam synthon method'. nih.gov This approach allows for the selective cleavage of the strained ring, which can then be transformed into diverse and complex molecular architectures that may not even contain a β-lactam ring in the final product. nih.gov

Prominence in Medicinal Chemistry and Drug Development

The azetidinone scaffold is a cornerstone of medicinal chemistry, primarily due to its integral role in the structure of β-lactam antibiotics. wikipedia.orgwikipedia.org These antibiotics function by inhibiting bacterial cell wall biosynthesis, a mechanism that has proven to be highly effective against a broad spectrum of bacteria. wikipedia.orgglobalresearchonline.net Beyond their antibacterial properties, azetidinone derivatives have been investigated for a wide range of other pharmacological activities, including acting as inhibitors of enzymes like human chymase, tryptase, and cholesterol absorption inhibitors like ezetimibe. wikipedia.orgiipseries.orgresearchgate.net The versatility of the azetidinone ring allows for the synthesis of a vast library of compounds with diverse biological activities, making it a privileged scaffold in drug discovery. iipseries.orgmdpi.comnih.gov

Overview of 4-(Hydroxymethyl)azetidin-2-one

Within the extensive family of azetidinones, this compound stands out as a particularly valuable building block. Its specific structural features and chirality make it a sought-after precursor in the synthesis of complex and stereochemically defined molecules.

Structural Classification within the Azetidinone Family

This compound is a monosubstituted monocyclic β-lactam. globalresearchonline.net This means it consists of a single four-membered azetidinone ring that is not fused to any other ring system. globalresearchonline.net The key feature of this molecule is the hydroxymethyl group (-CH2OH) attached to the carbon atom at the 4-position of the ring.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
CAS Number 74694-48-7
Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
Melting Point 60-66 °C
Boiling Point 355.8±15.0 °C (Predicted)
Structure A four-membered lactam ring with a hydroxymethyl substituent at the 4-position.

Data sourced from chemicalbook.com

Role as a Key Chiral Building Block in Advanced Synthesis

The presence of a stereocenter at the 4-position of the ring makes this compound a crucial chiral building block. researchgate.netresearchgate.net Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer exhibits the desired biological activity. The ability to synthesize enantiomerically pure compounds is therefore of paramount importance in drug development. epa.gov this compound, available in both (R) and (S) enantiomeric forms, serves as a versatile starting material for the stereoselective synthesis of a variety of complex molecules, including other substituted azetidines and β-amino acids. researchgate.netresearchgate.netorganic-chemistry.org Its utility is demonstrated in the synthesis of various bioactive compounds where precise control of stereochemistry is essential for efficacy. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSUDPOSFRAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74694-48-7
Record name 4-(hydroxymethyl)azetidin-2-one
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Advanced Synthetic Methodologies for 4 Hydroxymethyl Azetidin 2 One and Its Derivatives

Stereoselective Synthesis Approaches to Azetidin-2-one (B1220530) Ring Systems

The synthesis of the azetidin-2-one skeleton, commonly known as the β-lactam ring, is a cornerstone of modern organic chemistry. mdpi.com This four-membered cyclic amide is a crucial building block for numerous biologically active molecules. mdpi.comwikipedia.org Achieving stereochemical control during the synthesis is paramount, as the biological function of the final compound is often dependent on its specific three-dimensional arrangement.

Chiral Auxiliary-Mediated Strategies for Azetidinone Formation

A prevalent strategy to enforce stereocontrol in chemical reactions is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This technique involves temporarily incorporating a chiral molecule into a non-chiral starting material (substrate). wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over another. williams.edu After serving its purpose, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

This approach offers significant practical advantages, including applicability to a wide range of substrates and a predictable stereochemical outcome. williams.edu Since the products are diastereomers rather than enantiomers, they can be separated using standard laboratory techniques like chromatography. williams.edu

In the context of azetidinone synthesis, chiral auxiliaries have been instrumental, particularly in asymmetric aldol (B89426) reactions and Staudinger reactions. wikipedia.orgnih.govnih.gov Oxazolidinones, which can be prepared from readily available amino alcohols, are a widely used class of chiral auxiliaries. wikipedia.org For instance, the acylation of an oxazolidinone followed by a diastereoselective aldol reaction can establish two adjacent stereocenters simultaneously. wikipedia.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Oxazolidinones Aldol Reactions, Alkylations wikipedia.org, williams.edu
Camphorsultam Michael Additions, Claisen Rearrangement wikipedia.org
Pseudoephedrine Alkylations wikipedia.org

Enantioselective Cycloaddition Reactions (e.g., Staudinger Reaction Variants)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The Staudinger reaction, a formal [2+2] cycloaddition discovered by Hermann Staudinger in 1907, remains one of the most versatile methods for synthesizing the azetidin-2-one ring. wikipedia.orgmdpi.com The reaction involves the combination of a ketene (B1206846) with an imine to form the β-lactam ring. nih.govorganic-chemistry.org While effective, controlling the stereochemistry of the reaction is a complex challenge. mdpi.com

Historically, achieving asymmetry in the Staudinger reaction relied heavily on the use of chiral auxiliaries attached to one of the reactants. nih.gov However, modern advancements have led to the development of catalytic enantioselective versions. Research has shown that a planar-chiral derivative of 4-(pyrrolidino)pyridine can act as a highly effective nucleophilic catalyst, facilitating the reaction between various ketenes and imines with excellent yield and high enantioselectivity. nih.gov This catalytic approach represents a more elegant and efficient strategy for producing chiral β-lactams. nih.gov

The core of the Staudinger synthesis is the cycloaddition between a ketene and an imine. mdpi.comresearchgate.net Ketenes, being unstable and prone to polymerization, are often generated in situ from more stable precursors like acyl chlorides by treating them with a tertiary amine. mdpi.comorganic-chemistry.org The generated ketene is then immediately trapped by the imine present in the reaction mixture to yield the azetidinone. mdpi.com

The mechanism involves an initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes ring closure to form the four-membered β-lactam ring. organic-chemistry.org This methodology has been successfully applied to create a wide variety of substituted azetidinones, including complex structures like dispirooxindole-β-lactams, where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids serve as the ketene source. mdpi.com

The relative stereochemistry (cis vs. trans) of the substituents on the newly formed azetidinone ring is determined during the ring-closing step of the Staudinger reaction. organic-chemistry.orgacs.org This stereoselectivity arises from a competition between two pathways for the zwitterionic intermediate: direct ring closure versus isomerization of the imine fragment followed by ring closure. acs.org

The outcome is heavily influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgacs.org

Table 2: Factors Influencing Stereoselectivity in Staudinger Reactions

Substituent Effect Influence on Ring Closure Predominant Product Reference
Electron-donating on ketene Accelerates direct closure cis-β-lactam organic-chemistry.org, acs.org
Electron-withdrawing on imine Accelerates direct closure cis-β-lactam organic-chemistry.org, acs.org
Electron-withdrawing on ketene Slows direct closure (allows isomerization) trans-β-lactam organic-chemistry.org, acs.org

By carefully selecting reactants with appropriate electronic characteristics, chemists can exert a high degree of diastereoselective control. For example, the reaction of crotonyl chloride with certain aromatic imines has been shown to be highly diastereoselective, leading exclusively to the formation of trans-disubstituted azetidinones. mdpi.com

Intramolecular Cyclization Pathways for Azetidin-2-one Synthesis

Beyond cycloadditions, intramolecular cyclization represents another major strategy for constructing the azetidinone ring. nih.gov This approach involves forming the critical ring-closing bond from a linear precursor that already contains the necessary atoms. A key method involves the formation of the C4–N bond through the cyclization of β-amino esters. nih.gov Another advanced technique utilizes gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which proceeds through a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

A direct and elegant synthesis of the target molecule, (R)-4-(hydroxymethyl)azetidin-2-one, has been achieved through an intramolecular N-C4 cyclization pathway. researchgate.net In this specific example, a chiral hydroxamate precursor undergoes cyclization to form the desired four-membered ring. researchgate.net This method highlights a strategic approach where the stereochemistry is set in the linear precursor, which then directly translates to the final chiral cyclic product. This type of ring-closing reaction is a powerful tool for creating specific, functionalized azetidinones. nih.govresearchgate.net

Catalytic Methodologies in Azetidinone Synthesis

Catalysis offers powerful tools for the synthesis of azetidinones, providing routes that are often more efficient and selective than stoichiometric methods. Both transition metals and small organic molecules have been successfully employed as catalysts to construct the strained four-membered β-lactam ring.

Transition Metal-Catalyzed Azetidinone Formation

Transition metal catalysis has been instrumental in developing stereoselective methods for synthesizing β-lactams. A prominent example is the Kinugasa reaction, which typically involves the copper-catalyzed cycloaddition of a nitrone and a terminal alkyne. This methodology has been expanded to create complex and highly functionalized azetidinone structures.

Recent advancements have demonstrated the power of cascade reactions initiated by the Kinugasa reaction. For instance, a highly diastereo- and enantioselective synthesis of spiro β-lactams has been achieved through a copper-catalyzed Kinugasa/aldol cascade reaction. acs.org Similarly, researchers have developed a copper(I)-catalyzed Kinugasa/C-C coupling cascade to produce spiro[azetidine-3,3′-indoline]-2,2′-diones. acs.org These cascade strategies allow for the rapid construction of molecular complexity from simple starting materials in a single operation.

The Mizoroki–Heck reaction, another cornerstone of transition-metal catalysis, has also been applied, although high operating pressures and temperatures can sometimes limit its widespread use for simple systems due to potential polymerization. nih.gov The development of milder catalytic systems continues to be an area of active research to broaden the applicability of these powerful C-C and C-N bond-forming reactions in azetidinone synthesis.

Reaction TypeCatalyst SystemProduct TypeKey Features
Kinugasa/Aldol Cascade Copper CatalystSpiro β-LactamsHigh diastereo- and enantioselectivity acs.org
Kinugasa/C-C Coupling Copper(I) CatalystSpiro[azetidine-3,3′-indoline]-2,2′-dionesAsymmetric synthesis of complex spiro-azetidinones acs.org
Hydrovinylation Nickel(II)/PhospholaneSubstituted AlkenesProvides insight into C-C bond formation mechanisms relevant to building precursors nih.gov

Organocatalytic Approaches to Chiral Azetidinones

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. These small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. thieme-connect.de While the direct organocatalytic synthesis of the azetidinone ring is a developing field, related cycloadditions highlight its potential.

For example, organocatalytic [4+2] cycloaddition reactions have been successfully employed to construct chiral spiro-oxindole scaffolds containing heterocyclic systems like 1,2-oxazinane (B1295428) and hexahydropyridazin. nih.gov These reactions often proceed in good to excellent yields and with high diastereoselectivity and enantioselectivity. nih.gov The principles demonstrated in these cycloadditions, where chiral amines or Brønsted acids activate substrates, are being extended to the classic Staudinger synthesis (ketene-imine cycloaddition) to achieve asymmetric synthesis of β-lactams. The use of chiral N-heterocyclic carbenes and other organocatalysts is a promising frontier for the enantioselective formation of the azetidin-2-one core.

Green Chemistry Principles in Azetidinone Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unife.it

Eco-Friendly Routes for Substituted Azetidinones

A key principle of green chemistry is the use of environmentally benign solvents, with water being the most desirable choice. researchgate.net Research has shown that certain reactions to form aza-heterocycles experience significant rate enhancements in aqueous media. thieme-connect.deresearchgate.net The development of water-tolerant catalytic systems is crucial for synthesizing azetidinones in a more sustainable manner. Another eco-friendly approach involves solvent-free reaction conditions, where neat reactants are combined, often with microwave or grinding assistance, to generate the product without the need for a solvent, thereby drastically reducing chemical waste.

Microwave-Assisted and Sonochemical Synthesis of Azetidinones

Microwave-assisted organic synthesis (MAOS) has become a transformative tool in modern chemistry, particularly in drug discovery. rasayanjournal.co.innih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction times compared to conventional heating methods. researchgate.net

The synthesis of azetidin-2-ones has significantly benefited from this technology. For example, the cyclization of imines with chloroacetyl chloride to form substituted azetidinones can be accomplished in minutes under microwave irradiation, whereas conventional methods may require several hours. rasayanjournal.co.inresearchgate.net This acceleration not only improves throughput but can also lead to higher yields and cleaner reaction profiles. rasayanjournal.co.in Microwave-assisted synthesis has been successfully applied to produce a variety of azetidinone derivatives. rasayanjournal.co.inresearchgate.net Similarly, sonochemistry, which uses ultrasonic irradiation, can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, offering another energy-efficient alternative to conventional heating. mdpi.com

Synthesis MethodEnergy SourceKey AdvantagesExample Application
Microwave-Assisted Microwave IrradiationRapid reaction times (minutes vs. hours), improved yields, clean reactions rasayanjournal.co.innih.govresearchgate.netCyclization of imines with chloroacetyl chloride to form 2-azetidinones researchgate.net
Sonochemical Ultrasonic IrradiationIntensification of chemical reactions, alternative energy source mdpi.comN-alkylation of amines mdpi.com
Aqueous Media Conventional Heating or MicrowavesUse of an environmentally benign solvent, potential rate acceleration researchgate.netAccelerated synthesis of azetidines via cyclization of 3-(ammonio)propyl sulfates researchgate.net

Synthetic Pathways to 4-(Hydroxymethyl)azetidin-2-one Precursors and Intermediates

The synthesis of the specific target, this compound, relies on the availability of suitable chiral precursors and versatile intermediates. The stereochemistry at the C-4 position is crucial and is often established through the use of a chiral starting material or a stereoselective reaction.

A key intermediate in the synthesis of C-4 substituted β-lactams is 4-acetoxyazetidin-2-one. This compound can undergo highly diastereocontrolled alkylation at the C-4 position using chiral tin(II) enolates, providing a versatile route to a variety of chiral 4-alkylated azetidin-2-ones. rsc.org

More direct syntheses of enantiomerically pure this compound have been developed through intramolecular cyclization strategies. For instance, (S)-4-(hydroxymethyl)azetidin-2-one can be synthesized via the intramolecular N-C2 cyclization of a chiral substrate derived from L-aspartic acid. researchgate.net Conversely, the (R)-enantiomer is accessible through an intramolecular N-C4 cyclization of a chiral hydroxamate derived from D-glutamic acid. researchgate.net These pathways demonstrate the power of using readily available chiral pool starting materials to control the absolute stereochemistry of the final product. The synthesis of drug precursors often begins with commercially available chiral compounds like Boc-protected trans-4-hydroxy-L-proline, which can be converted through multiple steps into highly functionalized intermediates for complex molecule synthesis. mdpi.com

Target CompoundKey Precursor/IntermediateSynthetic StrategyReference
(S)-4-(hydroxymethyl)azetidin-2-one Chiral substrate from L-aspartic acidIntramolecular N-C2 cyclization researchgate.net
(R)-4-(hydroxymethyl)azetidin-2-one Chiral hydroxamate from D-glutamic acidIntramolecular N-C4 cyclization researchgate.net
Chiral C-4-alkylated azetidin-2-ones 4-Acetoxyazetidin-2-oneDiastereocontrolled alkylation with chiral tin(II) enolates rsc.org
Functionalized Pyrrolidine Intermediates Boc-protected trans-4-hydroxy-L-prolineMulti-step conversion (e.g., oxidation, amidation) mdpi.com

Derivatization of the Hydroxymethyl Group for Strategic Synthesis

The hydroxyl group of this compound is a key functional handle that can be readily modified to introduce a variety of substituents, thereby influencing the molecule's physicochemical properties and biological interactions. Common derivatization strategies include esterification, etherification, and oxidation, each providing a pathway to new classes of compounds.

Esterification: The formation of ester derivatives is a straightforward method to introduce lipophilic chains or other functional moieties. For instance, a series of lipophilic ester derivatives of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)azetidin-2-one have been synthesized. nih.gov This transformation is typically achieved by reacting the alcohol with a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Etherification: The synthesis of ether derivatives offers another avenue for structural diversification. The Williamson ether synthesis, a well-established method, can be employed by deprotonating the hydroxymethyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. youtube.commasterorganicchemistry.com This method allows for the introduction of a wide range of alkyl and aryl groups. Another approach involves the acid-catalyzed addition of the alcohol to an alkene. youtube.com

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to another set of important derivatives. Aldehydes are particularly useful intermediates for further modifications, such as reductive amination or Wittig reactions. The oxidation of primary alcohols to aldehydes can be achieved using various reagents, with careful selection required to avoid over-oxidation to the carboxylic acid. nih.gov

Interactive Table: Derivatization of the Hydroxymethyl Group

Derivative TypeReagents and ConditionsProduct Structure (General)Potential Applications
EsterCarboxylic acid, DCC, DMAPR-CO-O-CH₂-AzetidinoneProdrugs, improved lipophilicity
EtherAlkyl halide, NaHR-O-CH₂-AzetidinoneModulation of solubility and metabolic stability
AldehydePCC, DCMOHC-AzetidinoneIntermediate for further C-C bond formation
Carboxylic AcidJones reagentHOOC-AzetidinoneIntroduction of a key acidic functional group

Introduction and Manipulation of Chiral Centers at C4

The stereochemistry at the C4 position of the azetidinone ring is crucial for the biological activity of many β-lactam compounds. Consequently, methods for the stereocontrolled synthesis and subsequent manipulation of this chiral center are of significant interest.

Introduction of Chirality: A common strategy for introducing chirality at the C4 position is to start from a chiral precursor, a concept known as chiral pool synthesis. For example, enantiomerically pure (R)- and (S)-4-(hydroxymethyl)azetidin-2-one can be synthesized from D- and L-aspartic acid, respectively. mdpi.comnih.govresearchgate.net The synthesis of (R)‐4‐(hydroxymethyl)azetidin‐2‐one has also been achieved through the intramolecular N−C4 cyclization of a chiral hydroxamate. researchgate.net

Another powerful approach involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides can be used for the chiral induction in the synthesis of C2-substituted azetidines, a strategy that can be adapted for C4-substituted analogues.

Manipulation of the C4 Chiral Center: Once the chiral center at C4 is established, its stereochemistry can be manipulated through various reactions.

Epimerization: The stereochemistry at C4 can be inverted through an epimerization process. For example, cis-4-formyl-2-azetidinones can undergo regiospecific C4-epimerization when treated with a base. nih.gov This allows for the conversion of one diastereomer into another, providing access to a wider range of stereoisomers.

Stereochemical Inversion via Mitsunobu Reaction: The Mitsunobu reaction offers a reliable method for inverting the stereochemistry of a secondary alcohol. wikipedia.orgorganic-chemistry.orgnih.govchem-station.com In the context of this compound, the hydroxyl group can be converted to a leaving group under Mitsunobu conditions, followed by nucleophilic attack with complete inversion of configuration at the C4 carbon. organic-chemistry.org This powerful reaction allows for the stereospecific synthesis of derivatives with the opposite stereochemistry to the starting material.

Diastereoselective Reduction: If the hydroxymethyl group is first oxidized to a 4-formyl group, subsequent reduction can be performed diastereoselectively. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other, providing control over the stereochemical outcome.

Interactive Table: Introduction and Manipulation of C4 Chirality

MethodKey Reagents/StrategyStereochemical OutcomeExample Reference
Introduction
Chiral Pool SynthesisD- or L-Aspartic Acid(R)- or (S)-4-(hydroxymethyl)azetidin-2-one mdpi.comnih.gov
Intramolecular CyclizationChiral hydroxamate(R)-4-(hydroxymethyl)azetidin-2-one researchgate.net
Manipulation
C4-EpimerizationBase (e.g., aq. dimethylamine)Inversion of stereochemistry at C4 nih.gov
Mitsunobu ReactionDEAD, PPh₃, NucleophileComplete inversion of stereochemistry wikipedia.orgorganic-chemistry.org
Diastereoselective ReductionReducing agent on 4-formylazetidinoneControl of diastereomeric ratio-

Chemical Transformations and Reactivity of 4 Hydroxymethyl Azetidin 2 One

Ring-Opening Reactions of the Azetidinone Core

The significant ring strain of azetidinones is a driving force for their reactivity, making them more susceptible to ring-opening than their less-strained aziridine (B145994) counterparts. rsc.org This inherent strain can be exploited in various chemical transformations.

The β-lactam ring of 4-(hydroxymethyl)azetidin-2-one is susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of this opening is influenced by the nature of the nucleophile and the reaction conditions. Generally, nucleophilic attack can occur at either the carbonyl carbon (C2) or the C4 position of the azetidinone ring.

Research has shown that the ring opening of aziridines, a related three-membered heterocycle, can proceed via nucleophilic attack, and similar principles can be applied to the more strained azetidinone system. nih.govepfl.ch In the context of azetidinones, the presence of an activating group on the nitrogen atom can influence the outcome of the reaction. For instance, N-sulfonyl activated aziridines undergo regioselective ring-opening, suggesting that similar activation of the azetidinone nitrogen could direct nucleophilic attack. rsc.org

The stereochemistry of the starting material can also play a crucial role in the outcome of the ring-opening reaction. Studies on the synthesis of related oxazolidinones from 2-hydroxymethylaziridines have demonstrated that the reaction can proceed with high regio- and stereoselectivity. researchgate.net

A general representation of nucleophilic ring-opening is depicted below:

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinones

Attacking Nucleophile Site of Attack Resulting Product Type
Amine Carbonyl Carbon β-Amino amide
Thiolate Carbonyl Carbon β-Thioester
Hydroxide Carbonyl Carbon β-Amino acid
Organometallic Reagent Carbonyl Carbon or C4 Varies depending on reagent and substrate

The azetidinone ring can be opened under acidic conditions. nih.gov This process is often initiated by protonation of the carbonyl oxygen or the ring nitrogen, which enhances the electrophilicity of the β-lactam ring and facilitates nucleophilic attack by the counter-ion or solvent. The mechanism of acid-mediated ring-opening can vary, but it generally involves cleavage of one of the ring's C-N bonds.

In a study on N-substituted aryl azetidines, an acid-mediated intramolecular ring-opening decomposition was observed, where a pendant amide group acted as the nucleophile. nih.govnih.gov This highlights the potential for intramolecular reactions to drive the ring-opening process in suitably substituted azetidinones. The stability of the resulting carbocation or the ability of a neighboring group to participate in the reaction can influence the regioselectivity of the ring cleavage.

The inherent strain in the four-membered ring of azetidinones is a key factor in their reactivity. rsc.orgnih.gov This strain can be further manipulated by the introduction of substituents on the ring, which can either increase or decrease the ring strain energy and thereby influence the ease of ring-opening.

For example, the introduction of bulky substituents can lead to increased steric strain, making the ring more susceptible to opening. Conversely, certain substituents might electronically stabilize the ring system. The concept of a "build and release approach" utilizes the formation of strained intermediates, such as azetidinols, which then readily undergo ring-opening reactions. nih.gov This strategy leverages the pre-installed strain energy to facilitate subsequent transformations. nih.gov

The type of substitution on the azetidinone ring can direct the mode of ring-opening. For instance, electron-withdrawing groups can activate the ring towards certain types of nucleophilic attack. researchgate.net

Functional Group Transformations at the Hydroxymethyl Moiety

The hydroxymethyl group at the C4 position of this compound provides a versatile handle for further chemical modifications.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant and reaction conditions will determine the extent of the oxidation.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. The resulting 4-formyl- or 4-carboxy-azetidin-2-ones are valuable intermediates for the synthesis of more complex molecules.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. medcraveonline.commedcraveonline.com This reaction is typically catalyzed by an acid or a coupling agent. Both chemical and enzymatic methods can be employed for esterification, with enzymatic methods often offering higher selectivity. medcraveonline.com

Similarly, etherification of the hydroxymethyl group can be achieved by reacting it with an alkyl halide or a tosylate in the presence of a base (Williamson ether synthesis). This reaction introduces an ether linkage, allowing for the incorporation of a wide range of alkyl or aryl groups.

Table 2: Common Functional Group Transformations of the Hydroxymethyl Group

Reaction Type Reagent(s) Product Functional Group
Oxidation (to aldehyde) Pyridinium chlorochromate (PCC) Aldehyde
Oxidation (to carboxylic acid) Potassium permanganate (KMnO4) Carboxylic Acid
Esterification Carboxylic acid, Acid catalyst Ester
Etherification Alkyl halide, Base Ether

Modifications and Derivatizations of the Azetidinone Nitrogen

The nitrogen atom of the azetidinone ring is a key site for modifications, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties. N-alkylation and N-acylation are common strategies to achieve this derivatization.

N-alkylation of the azetidinone nitrogen introduces an alkyl group, which can be crucial for modulating the biological activity of the resulting compound. General methods for N-alkylation often involve the use of transition metal catalysts or visible-light-induced protocols to promote the reaction between an amine and an alcohol or alkyl halide. researchgate.netnih.govcardiff.ac.uk For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, avoiding the need for metal catalysts and bases. nih.gov While not directly demonstrated on this compound, these methods represent viable strategies for its N-alkylation.

N-acylation is another important transformation, and a series of lipophilic ester derivatives of (S)-1-(pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one has been synthesized. This demonstrates the feasibility of acylating the nitrogen atom of the parent compound to introduce new functionalities.

Reaction Type Example Reactants Catalyst/Conditions Product Type Reference
N-AlkylationAmine, AlcoholTransition metal catalyst (e.g., Fe, Co, Ni, Cu) or Photocatalyst (e.g., Eosin Y)N-Alkyl azetidinone researchgate.netcardiff.ac.uk
N-AcylationThis compound, Pent-4'-enoyl chlorideBase (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)(S)-1-(pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-oneThis is a specific example of N-acylation of the target compound.

Table summarizing general conditions for N-alkylation and a specific example of N-acylation.

Beyond the nitrogen atom, the azetidinone ring can be substituted at other positions to create a diverse library of compounds. The synthesis of N/C-4 substituted azetidin-2-ones has been explored for developing new antimicrobial agents. nih.govresearchgate.net For example, a series of 3-chloro-4-substituted-azetidin-2-ones have been synthesized and shown to possess potent antimicrobial activity. nih.gov

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a powerful method for constructing the β-lactam ring and allows for the introduction of various substituents at all positions of the ring. This approach has been used to prepare 1,4-diaryl-3-chloro-2-azetidinones. mdpi.com Furthermore, a diastereoselective approach for the synthesis of 4-trifluoromethylated 2-alkyl- and 2,3-dialkylazetidines has been developed starting from a 4-trifluomethylated β-lactam. nih.gov

Position of Substitution Type of Substituent Synthetic Method Starting Material (Example) Reference
C3 and N1Chloro, Aryl, Phenylamino-propanamidoMulti-step synthesis involving cyclizationSubstituted imines and acid chlorides nih.gov
C4DiethoxyphosphorylKinugasa reactionN-methyl- or N-benzyl-(diethyoxyphosphoryl)nitrone and aryl alkynes nih.gov
C4TrifluoromethylWittig reaction, alkylation, hydrogenation4-Trifluoromethylated β-lactam nih.gov

Table illustrating the introduction of diverse substituents on the azetidinone ring through various synthetic strategies.

Rearrangement Reactions and Ring Expansion Studies

Derivatives of this compound, particularly the corresponding 4-(halomethyl) compounds, are valuable substrates for studying rearrangement and ring expansion reactions. These transformations can lead to the formation of other heterocyclic systems, such as aziridines and azetidines with defined stereochemistry.

The reaction of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones with sodium methoxide (B1231860) in methanol (B129727) results in ring-opened products. acs.org Mechanistic studies have shown that these reactions proceed through intermediate aziridines or azetidines. acs.org Furthermore, the reduction of 4-(1- or 2-haloalkyl)azetidin-2-ones with lithium aluminum hydride (LiAlH₄) leads to a 1,2-fission of the β-lactam ring, followed by an intramolecular nucleophilic substitution of the halogen. nih.gov This process yields stereodefined 2-(1-alkoxy-2-hydroxyethyl)aziridines and 2-(1-alkoxy-2-hydroxyethyl)azetidines, respectively. nih.gov

Ring expansion reactions of related systems, such as the reaction of 4-chloromethyl-2-oxotetrahydropyrimidines with various nucleophiles, can lead to the formation of larger rings like 1,3-diazepin-2-ones. rsc.org These studies on related heterocyclic systems provide insights into the potential ring expansion pathways that could be explored with 4-(halomethyl)azetidin-2-one derivatives.

Starting Material Reagents/Conditions Key Intermediate Final Product Reaction Type Reference
4-(1-Haloalkyl)-2-azetidinonesNaOMe, MeOHAziridineMethyl 2-alkoxy-4-(alkylamino)pentenoateRearrangement/Ring-opening acs.org
4-(2-Haloalkyl)-2-azetidinonesNaOMe, MeOHAzetidine (B1206935)Methyl 5-(alkylamino)pentenoateRearrangement/Ring-opening acs.org
4-(1-Haloalkyl)azetidin-2-onesLiAlH₄-2-(1-Alkoxy-2-hydroxyethyl)aziridineReductive Ring Fission/Intramolecular Substitution nih.gov
4-(2-Haloalkyl)azetidin-2-onesLiAlH₄-2-(1-Alkoxy-2-hydroxyethyl)azetidineReductive Ring Fission/Intramolecular Substitution nih.gov

Table detailing rearrangement and ring expansion studies on derivatives of this compound.

Applications of 4 Hydroxymethyl Azetidin 2 One As a Synthetic Intermediate

Construction of Complex Organic Molecules

The inherent reactivity of the β-lactam ring, coupled with the functionality of the hydroxymethyl substituent, allows for a variety of chemical transformations, making 4-(hydroxymethyl)azetidin-2-one a cornerstone in the assembly of intricate molecular architectures.

Synthesis of β-Amino Acids and Derivatives

The β-lactam ring of this compound serves as a latent form of a β-amino acid. Through controlled ring-opening reactions, this versatile intermediate can be readily converted into a range of β-amino acids and their derivatives, which are crucial components of many biologically active molecules, including peptides and pharmaceuticals. researchgate.net The hydroxymethyl group at the C4 position provides a handle for further functionalization, allowing for the introduction of diverse substituents and the creation of a library of unique β-amino acid structures.

Methodologies for the synthesis of β-amino acid derivatives often involve the nucleophilic opening of the azetidinone ring. This can be achieved using various nucleophiles, such as alcohols or amines, to yield the corresponding β-amino esters or amides. The stereochemistry at the C4 position of the starting material can be effectively transferred to the newly formed β-amino acid, enabling the synthesis of enantiomerically pure compounds. wustl.edu

Preparation of Nitrogen-Containing Heterocycles

The strained four-membered ring of this compound makes it an excellent precursor for the synthesis of other nitrogen-containing heterocycles through ring expansion or rearrangement reactions. nih.govepfl.ch These transformations often proceed under mild conditions and can lead to the formation of five-, six-, or even larger-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. nih.govnih.gov

For instance, the ring expansion of azetidinones can be achieved through various strategies, including reactions with electrophiles or transition metal-catalyzed processes. The hydroxymethyl group can be transformed into a suitable leaving group to facilitate these rearrangements, or it can participate directly in the cyclization process, leading to the formation of fused heterocyclic systems.

Building Blocks for Polycyclic Systems

The rigid framework and multiple functionalization points of this compound make it an attractive building block for the construction of complex polycyclic systems. researchgate.net Intramolecular cyclization reactions, such as Diels-Alder or radical cyclizations, can be employed to build additional rings onto the azetidinone core. The stereochemistry of the starting material can effectively control the stereochemical outcome of these cyclizations, allowing for the synthesis of complex polycyclic structures with high levels of stereocontrol.

The development of new strategies for the construction of polycyclic natural products often relies on the use of versatile and readily available building blocks like this compound. rsc.org Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a powerful tool in the arsenal (B13267) of synthetic organic chemists.

Role in the Total Synthesis of Natural Products

The utility of this compound as a synthetic intermediate is perhaps best exemplified by its crucial role in the total synthesis of complex and biologically important natural products.

Intermediate in the Synthesis of Biologically Active Compounds (e.g., Thienamycin)

One of the most significant applications of this compound derivatives is in the total synthesis of thienamycin (B194209), a potent broad-spectrum carbapenem (B1253116) antibiotic. nih.gov The azetidinone ring constitutes the core of the thienamycin structure, and the C4 substituent is a precursor to the hydroxyethyl (B10761427) side chain, which is essential for its antibacterial activity.

The synthesis of the key azetidinone intermediate often starts from readily available chiral precursors and involves a series of stereocontrolled reactions to install the required substituents with the correct stereochemistry. The hydroxymethyl group of a precursor like this compound can be elaborated into the characteristic hydroxyethyl side chain of thienamycin through a sequence of oxidation, reduction, and protection/deprotection steps. The stereoselective synthesis of this key intermediate is a critical challenge in the total synthesis of thienamycin and its analogues. researchgate.netacs.org

Development of Advanced Synthetic Methodologies

The unique reactivity and structural features of this compound have not only made it a valuable building block but have also spurred the development of new and advanced synthetic methodologies.

Recent advancements have focused on developing more efficient and environmentally friendly methods for the synthesis of azetidines. For example, the use of visible light and a photocatalyst has been shown to be an effective method for producing monocyclic azetidines. mdpi.com This approach offers a milder and more sustainable alternative to traditional synthetic methods.

Furthermore, robust methods for the synthesis of N-sulfonylazetidine building blocks have been developed via the ring contraction of α-bromo N-sulfonylpyrrolidinones. This strategy provides efficient access to a variety of functionalized azetidines that can be used in drug discovery and development. The exploration of the reactivity of this compound and related compounds continues to push the boundaries of organic synthesis, leading to the discovery of novel reactions and the development of more sophisticated synthetic strategies.

Chemo- and Stereoselective Transformations

The synthetic utility of this compound is significantly enhanced by the ability to perform transformations in a highly chemo- and stereoselective manner. The C4 position is a key site for introducing structural diversity, and controlling the stereochemistry at this center is often critical for the biological activity of the final product.

A prominent strategy involves the conversion of the hydroxymethyl group to a better leaving group, such as an acetate. This creates 4-acetoxyazetidin-2-one, an extremely useful intermediate for synthesizing various β-lactam compounds. nih.gov However, since this intermediate is often produced as a racemic mixture, enantioselective methods are required to resolve the enantiomers. A highly effective approach is the use of chemoenzymatic kinetic resolution. In this process, lipases are used to selectively acylate or deacylate one enantiomer, allowing for the separation of both enantiopure forms. For instance, Pseudomonas fluorescens lipase (B570770) has been shown to be particularly effective in the kinetic resolution of racemic 4-acetoxyazetidin-2-one, yielding the separated enantiomers with excellent enantiomeric excesses. nih.gov

Once the enantiomerically pure azetidinone is obtained, the acetoxy group at the C4 position can be displaced by various nucleophiles. These substitution reactions often proceed with high stereoselectivity, allowing for the controlled installation of different functional groups while maintaining the stereochemical integrity of the C4 center. nih.gov This stereocontrolled conversion is a cornerstone of the synthesis of key intermediates for penem (B1263517) and carbapenem antibiotics. researchgate.net

Below is a table summarizing key chemo- and stereoselective transformations involving derivatives of this compound.

Starting Material
nih.govnih.govresearchgate.netgoogle.com

Utility in Tandem Reactions and Cascade Processes

The strategic design of synthetic routes often aims to maximize efficiency by combining multiple reaction steps into a single operation, known as tandem or cascade reactions. These processes avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. This compound and its derivatives are valuable substrates in such streamlined syntheses, particularly in the construction of complex antibiotic frameworks.

The synthesis of carbapenems, a potent class of β-lactam antibiotics, frequently utilizes a 4-acetoxyazetidin-2-one core. google.com The assembly of the final antibiotic structure involves several steps that can be combined. For example, a common sequence involves the stereoselective substitution at the C4 position followed by an intramolecular cyclization to form the fused ring system characteristic of carbapenems.

A specific example can be seen in the synthesis of meropenem, where a protected azetidinone core undergoes a condensation reaction with a side-chain component. This is followed by a deprotection and cyclization sequence. google.com While not always explicitly termed a "tandem reaction" in all literature, the process where an initial intermolecular bond formation triggers a subsequent intramolecular cyclization fits the definition of a cascade process. For instance, a nucleophilic substitution reaction can be followed by an intramolecular Wittig-type reaction to construct the bicyclic carbapenem nucleus in a one-pot fashion. Such strategies are crucial for making the large-scale production of these vital medicines economically viable. researchgate.net

The table below outlines examples of reaction sequences starting from azetidinone precursors that exemplify tandem or cascade characteristics.

Azetidinone Precursor
Condensation/Nucleophilic Substitution:google.comSubstitution-Cyclization Cascade:Nucleophilic Substitution/Intramolecular Thiosulfonylation:acs.org

Biological Activities and Medicinal Chemistry of 4 Hydroxymethyl Azetidin 2 One Derivatives

Structure-Activity Relationships (SAR) of Azetidinone Derivatives

The biological activity of azetidin-2-one (B1220530) derivatives is profoundly influenced by the nature and placement of various substituents on the β-lactam ring. Understanding these relationships is critical for designing more potent and specific therapeutic agents.

The potency and spectrum of activity of azetidinone derivatives are heavily dependent on the substituents at the N-1, C-3, and C-4 positions of the β-lactam ring.

N-1 Position: N-unsubstituted derivatives often show weak activity. However, the addition of an acetyl group or other substituents to the nitrogen atom can lead to a significant increase in potency. nih.gov For instance, N-1 substitution with a sulfonic acid group is a key feature of monobactam antibiotics, which confers specific activity against Gram-negative bacteria. nih.gov

C-3 Position: The substituent at the C-3 position plays a crucial role in determining the antibacterial spectrum. An acylamino side chain at this position is a common feature in many potent β-lactam antibiotics. For example, derivatives with a 3-[(Z)-2-alkoxyimino-2-(2-aminothiazol-4-yl)-acetamido] group exhibit excellent activity, particularly against Gram-negative bacteria. nih.gov

C-4 Position: The C-4 position is vital for modulating activity and stability. The introduction of a substituent at C-4 is often essential for good inhibitory properties. nih.gov Polar substituents at this position can enhance selectivity. nih.govnih.gov For example, C-4 substituents like substituted ethyl groups, particularly (substituted isothiuronio)ethyl groups, have been shown to impart strong antibacterial activity. nih.gov Conversely, introducing a heteroatom substituent at C-4 can sometimes destabilize the β-lactam ring, promoting its cleavage. bepls.com

Table 1: Impact of Substituents on the Biological Potency of Azetidin-2-one Derivatives

Position Substituent Type Effect on Biological Potency Reference
N-1 Unsubstituted Generally weak activity nih.gov
Acetyl group Effective, time-dependent inhibition nih.gov
Sulfonic Acid Confers activity against Gram-negative bacteria nih.gov
C-3 Acylamino side chain Crucial for antibacterial spectrum and potency nih.gov
3-(3-guanidinopropyl) Weak inhibition (without N-1 acetylation) nih.gov
C-4 Phenethyl Weak inhibition (with N-unsubstituted ring) nih.gov
Polar substituents Can enhance selectivity nih.gov
(Substituted isothiuronio)ethyl Strong activity against Gram-negative bacteria nih.gov

Stereochemistry is a critical determinant of the pharmacological activity of azetidinone derivatives. The relative orientation of substituents at the C-3 and C-4 positions significantly affects their interaction with target enzymes.

Research has demonstrated that a trans relationship between the substituents at the C-3 and C-4 positions is generally superior for biological activity compared to a cis arrangement. nih.gov For instance, in a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives, the trans isomers were found to be more potent inhibitors of certain serine proteases. nih.gov Similarly, for monocyclic β-lactam antibiotics, the specific stereochemistry of (3S,4R) is crucial for their potent antibacterial activity against Gram-negative bacteria. nih.gov The precise three-dimensional structure is essential for the molecule to fit correctly into the active site of bacterial penicillin-binding proteins (PBPs).

Antimicrobial Applications

Derivatives of 4-(hydroxymethyl)azetidin-2-one are primarily explored for their antimicrobial properties, functioning as mimics of established β-lactam antibiotics.

The this compound scaffold is a core component of monocyclic β-lactam antibiotics, also known as monobactams. nih.govbepls.com Unlike traditional bicyclic β-lactams such as penicillins and cephalosporins, monobactams possess a standalone azetidin-2-one ring. researchgate.net This structural feature makes them valuable analogues.

These derivatives mimic the structure of D-alanyl-D-alanine, a terminal dipeptide of the peptidoglycan precursor in bacterial cell walls. This mimicry allows them to act as false substrates for the enzymes involved in cell wall synthesis. The strained four-membered β-lactam ring is key to their function, making them effective acylating agents. bepls.com The synthesis of various analogues, particularly those with complex side chains at the C-3 and C-4 positions, aims to enhance potency, broaden the spectrum of activity, and overcome bacterial resistance mechanisms. nih.govnih.gov

The antibacterial action of this compound derivatives, like all β-lactam antibiotics, stems from their ability to inhibit bacterial cell wall biosynthesis. bepls.com The primary targets are a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are essential transpeptidases.

The mechanism involves the following steps:

Acylation of PBPs: The strained amide bond within the β-lactam ring is highly reactive. The azetidinone derivative acts as an acylating agent, opening its ring and forming a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP. bepls.com

Inhibition of Transpeptidation: This acylation inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains that form the bacterial cell wall.

Cell Lysis: The inhibition of cell wall synthesis leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and bacterial death.

A significant advantage of certain this compound derivatives, particularly monobactams, is their efficacy against resistant bacterial strains. Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.

Monocyclic β-lactams often exhibit a high degree of stability against many common β-lactamases, especially those produced by Gram-negative bacteria. nih.gov For example, derivatives with specific side chains have shown excellent activity against β-lactamase-producing strains. nih.gov Furthermore, modifications at the C-4 position have yielded compounds with potent activity against a variety of Gram-negative bacteria. nih.gov Some derivatives have even shown moderate activity against challenging Gram-positive pathogens like Staphylococcus aureus. nih.gov The development of novel azetidinone derivatives continues to be a key strategy in combating the rise of antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govmdpi.comnih.gov

Table 2: Efficacy of Selected Azetidin-2-one Derivatives Against Resistant Bacteria

Derivative Type Target Bacteria Efficacy Reference
3-Acetamido-2-azetidinone-1-sulfonates with C-4 heteroatom Gram-negative bacteria (including β-lactamase producers) Excellent antibacterial activity nih.gov
4-(Substituted isothiuronio)ethyl-2-azetidinone-1-sulfonates Gram-negative bacteria Strong antibacterial activity nih.gov
4-(Ethylene isothiuronium)-2-azetidinone-1-sulfonate Staphylococcus aureus Moderate antibacterial activity nih.gov

Anticancer and Antitumor Activities

Derivatives of the this compound core structure have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Azetidinone Derivatives as Cytotoxic Agents

Azetidin-2-one derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Novel series of 1,3,4-trisubstituted azetidin-2-one derivatives have been synthesized and proposed as cytotoxic agents that function by inhibiting tubulin polymerization at the colchicine (B1669291) binding site. nih.gov The design of these compounds was inspired by the vascular targeting agent combretastatin (B1194345) A-4 (CA-4), with the azetidin-2-one ring serving as a replacement for the cis double bond to prevent isomerization and enhance antiproliferative activity. nih.gov In vitro studies against MCF-7 (breast) and HCT-116 (colon) cancer cell lines confirmed the cytotoxic potential of these compounds, with some of the most potent derivatives also demonstrating tubulin polymerization inhibition. nih.gov

Furthermore, piperazine-clubbed 2-azetidinone derivatives have been shown to suppress proliferation and migration while inducing apoptosis in human cervical cancer HeLa cells. nih.gov One particular derivative, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628) (5e), was found to inhibit the growth of HeLa cells in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml. nih.gov This compound induced apoptosis through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov Additionally, a series of 2-azetidinones containing an anthraquinone (B42736) moiety displayed moderate to significant cytotoxicity against breast carcinoma (MCF7), colon carcinoma (HCT116), prostate carcinoma (PC3), and neuroblastoma (SKNMC) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Azetidinone Derivatives

Compound Cancer Cell Line Activity Reference
1,3,4-trisubstituted azetidin-2-ones MCF-7 (breast), HCT-116 (colon) Cytotoxic, tubulin polymerization inhibition nih.gov
Piperazine-clubbed 2-azetidinones (e.g., compound 5e) HeLa (cervical) IC50 of 29.44 ± 1.46 µg/ml nih.gov
2-Azetidinone-anthraquinone hybrids MCF7 (breast), HCT116 (colon), PC3 (prostate), SKNMC (neuroblastoma) Moderate to significant cytotoxicity nih.gov
4-Alkylidene-β-lactams NIH-3T3 murine fibroblasts No cytotoxicity plu.mxnih.gov

Modulation of Proliferative Pathways

The anticancer activity of azetidinone derivatives is often linked to their ability to modulate key cellular pathways involved in proliferation and cell cycle control. For instance, the piperazine-clubbed 2-azetidinone derivative 5e was shown to induce apoptosis in HeLa cells by generating intracellular reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential. nih.gov This indicates the involvement of the mitochondria-mediated pathway. nih.gov The elevation in cytochrome c levels and upregulation of caspase-3 expression further confirmed the engagement of the intrinsic pathway of programmed cell death. nih.gov

In another study, certain trisubstituted azetidin-2-one derivatives designed as cis-restricted analogues of combretastatin A-4 were found to inhibit tubulin polymerization, a critical process for cell division. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. Molecular modeling studies have been employed to rationalize the observed biological results and to further understand the interaction of these compounds with their target. nih.gov

Anti-inflammatory and Analgesic Properties

Beyond their anticancer potential, derivatives of this compound have been explored for their anti-inflammatory and analgesic effects. Research has shown a correlation between the anti-inflammatory and antitubercular activities of some azetidin-2-one analogues and their ability to inhibit Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. nih.govresearchgate.net

A series of novel quinoline (B57606) derivatives bearing azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, while analgesic properties were determined by the Eddy's hot plate method. nih.gov Notably, compounds such as 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) exhibited significant anti-inflammatory and analgesic activity. nih.gov These findings suggest that the substitution pattern on the quinoline and azetidinone scaffolds plays a crucial role in their pharmacological effects. nih.gov Additionally, 4-alkylidene-azetidin-2-ones have been identified as potential anti-inflammatory agents due to their inhibition of leukocyte elastase. plu.mxnih.gov

Antitubercular Activity

The global health threat posed by tuberculosis has driven the search for new and effective treatments. Azetidin-2-one derivatives have emerged as a promising class of compounds with potential antitubercular activity. nih.gov Several studies have reported the synthesis and evaluation of azetidin-2-one analogues against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net

In one study, a series of azetidin-2-one derivatives were prepared and tested for their in vitro activity against the Mtb H37Rv strain. nih.gov Two compounds, 4f and 4g, demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values of 1.56 and 0.78 µg/mL, respectively. nih.gov Structure-activity relationship studies revealed that chloro substitution on the aryloxy acid moiety appeared to enhance the antimycobacterial activity. nih.govresearchgate.net This highlights the importance of specific structural modifications in optimizing the antitubercular potency of this class of compounds.

Table 2: Antitubercular Activity of Azetidin-2-one Derivatives

Compound Mycobacterium tuberculosis Strain MIC (µg/mL) Reference
Compound 4f H37Rv 1.56 nih.gov
Compound 4g H37Rv 0.78 nih.gov

Enzyme Inhibition Studies

The strained β-lactam ring of azetidin-2-ones makes them effective acylating agents, enabling them to inhibit various enzymes, particularly serine proteases.

Serine Protease Inhibitors (e.g., Human Leukocyte Elastase, Thrombin)

Azetidin-2-one derivatives have been investigated as inhibitors of several serine proteases, including human leukocyte elastase (HLE) and thrombin. plu.mxnih.govnih.gov

Human Leukocyte Elastase (HLE) Inhibition: HLE is a serine protease implicated in inflammatory diseases. plu.mxnih.gov 4-Alkylidene-azetidin-2-ones have been identified as novel inhibitors of HLE. plu.mxnih.gov The degree of biological activity and selectivity is influenced by the substitutions on the β-lactam ring. plu.mxnih.gov For instance, 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivatives showed selectivity for HLE, with the lowest IC50 value being 4 μM. plu.mxnih.gov Furthermore, 4-oxo-β-lactams (azetidine-2,4-diones) have been found to be potent and selective inhibitors of HLE. nih.gov The inhibitory potency is sensitive to the nature of the C-3 substituents, with small alkyl groups like a gem-diethyl group enhancing the activity. nih.gov

Thrombin Inhibition: Thrombin is a key serine protease in the coagulation cascade. A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were prepared and evaluated as thrombin inhibitors. nih.gov The N-unsubstituted, 4-phenethyl derivative showed weak inhibition, but acetylation of the β-lactam nitrogen resulted in an effective, time-dependent inhibitor of thrombin. nih.gov A C-4 substituent was found to be crucial for good inhibitory properties, and polar C-4 substituents generally increased selectivity for thrombin over plasmin. nih.gov The stereochemistry was also important, with a trans relationship between the C-3 and C-4 substituents being superior to a cis arrangement. nih.gov

Table 3: Enzyme Inhibition by Azetidin-2-one Derivatives

Enzyme Inhibitor Class Key Findings Reference
Human Leukocyte Elastase (HLE) 4-Alkylidene-azetidin-2-ones IC50 as low as 4 μM for selective derivatives. plu.mxnih.gov
Human Leukocyte Elastase (HLE) 4-Oxo-β-lactams Potent and selective inhibition, sensitive to C-3 substituents. nih.gov
Thrombin 3-(3-Guanidinopropyl)-azetidin-2-ones N-acetylation and polar C-4 substituents enhance activity and selectivity. nih.gov
Phospholipase A2 (PLA2) Azetidin-2-one analogues Inhibition correlated with anti-inflammatory and antitubercular activity. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. tandfonline.commdpi.com Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.gov The this compound core has been utilized in the design of FAAH inhibitors.

A series of lipophilic ester derivatives of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one were synthesized and evaluated as inhibitors of human FAAH (hFAAH). tandfonline.comnih.gov These compounds were designed as reversible, β-lactam-based inhibitors. The study revealed that these derivatives exhibit inhibitory activity in the micromolar range and demonstrate selectivity for hFAAH over monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system. tandfonline.comnih.gov

Interestingly, a significant decrease in activity was observed when the lipophilic chains were placed on the N1 and C4 positions of the azetidin-2-one ring, as in the (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives, compared to regioisomeric structures where these chains are at the N1 and C3 positions. nih.gov Molecular modeling studies suggested that this difference in activity could be attributed to the specific interactions within the hFAAH active site. tandfonline.comnih.gov

Table 1: FAAH Inhibitory Activity of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one Derivatives

Compound R Group hFAAH IC₅₀ (µM) hMAGL IC₅₀ (µM)
2a H >100 >100
2b C₅H₁₁ 25 ± 3 >100
2c C₇H₁₅ 10 ± 1 >100
2d C₉H₁₉ 5 ± 0.5 >100
2e C₁₁H₂₃ 3 ± 0.2 50 ± 5
2f C₁₃H₂₇ 2 ± 0.1 20 ± 2
2g C₁₅H₃₁ 1.5 ± 0.1 15 ± 1

Data sourced from a study on (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives as hFAAH inhibitors. tandfonline.comnih.gov

Other Enzyme Targets

Beyond FAAH, the azetidin-2-one nucleus is a known inhibitor of various other enzymes, particularly serine proteases. nih.gov Derivatives of this compound have been explored as potential inhibitors for enzymes such as human leukocyte elastase (HLE) and thrombin.

Azetidine-2,4-diones, which can be derived from 4-substituted azetidin-2-ones, have been identified as a class of inhibitors for porcine pancreatic elastase (PPE). nih.govhud.ac.uk These compounds act by acylating the active site serine. While specific derivatives of this compound were not the primary focus, the studies on related structures suggest the potential for this scaffold in developing elastase inhibitors. nih.govhud.ac.uk

Furthermore, 3-substituted azetidin-2-one derivatives have been investigated as inhibitors of thrombin, a crucial enzyme in the blood coagulation cascade. nih.gov While the lead compounds in these studies did not specifically feature a 4-hydroxymethyl group, the structure-activity relationship findings indicated that substitution at the C-4 position is important for potent inhibitory activity. nih.gov This suggests that derivatives of this compound could be designed to target thrombin and other related serine proteases.

Anticonvulsant and Central Nervous System (CNS) Activities

The azetidin-2-one ring is a component of several compounds with reported central nervous system activity, including anticonvulsant properties. globalresearchonline.netnih.govthieme-connect.com Some azetidin-2-one derivatives have been evaluated for their potential to modulate CNS activity, with predictions of activity made through computational tools. nih.gov

While direct studies on the anticonvulsant properties of this compound itself are not extensively documented in the reviewed literature, the broader class of azetidinones has shown promise. nih.gov For instance, certain azetidin-2-one derivatives have demonstrated significant anti-catatonic and anti-dyskinetic activities in animal models. nih.gov The synthesis of various azetidinone derivatives for the purpose of evaluating their anticonvulsant effects is an active area of research. nih.govthieme-connect.com The presence of the polar hydroxymethyl group at the C4 position could influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially affecting their ability to cross the blood-brain barrier and interact with CNS targets. acs.org

Vasopressin V1a Antagonist Activity

Vasopressin V1a receptor antagonists are being investigated for their potential in treating various conditions, including mood disorders and social behavioral deficits. nih.govresearchgate.netnih.govdrugs.comnih.gov The azetidinone core has been identified as a promising platform for the development of potent and selective V1a antagonists. nih.govresearchgate.netnih.gov

A notable screening lead, LY307174, an azetidinone derivative, was identified to have a significant affinity for the human V1a receptor. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies on this series of compounds have been conducted to optimize receptor affinity and pharmacokinetic properties. nih.govresearchgate.netnih.gov These studies have led to the development of compounds with subnanomolar affinity for the V1a receptor and good brain penetration. nih.gov Although the specific contribution of a 4-hydroxymethyl group was not the central theme of the published research, the exploration of various substituents on the azetidinone ring to enhance V1a antagonist activity is a key focus. nih.govnih.gov

Drug Discovery and Development Initiatives

The this compound scaffold is a valuable starting point for various drug discovery and development initiatives, largely due to its synthetic tractability and its presence in a number of biologically active molecules. lifechemicals.comresearchgate.net

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These fragments are then optimized and grown into more potent lead compounds. The azetidinone ring, including its 4-hydroxymethyl derivative, is an attractive scaffold for FBDD due to its rigid structure and the potential for diverse functionalization. lifechemicals.com

The this compound fragment provides a 3D-shaped core that can be elaborated in multiple vectors to explore the chemical space around a target's binding site. The hydroxyl group, in particular, offers a handle for further synthetic modification or can act as a key hydrogen bond donor or acceptor in interactions with the target protein. While specific FBDD campaigns starting directly with this compound are not extensively detailed in the reviewed literature, the general principles of FBDD and the known biological activities of larger molecules containing this scaffold strongly support its potential utility in such approaches. acs.orglifechemicals.com

Molecular Hybridization Strategies with this compound

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the covalent linking of two or more pharmacophores to create a new single molecular entity. This approach aims to develop hybrid compounds with enhanced affinity, and efficacy, or to address multiple targets simultaneously, potentially overcoming drug resistance mechanisms. The this compound scaffold, a functionalized β-lactam, serves as a valuable building block in this regard due to its inherent reactivity and the synthetic versatility offered by the hydroxyl group.

The hybridization of the this compound core with other bioactive molecules has been explored to generate novel therapeutic agents with a range of biological activities. These strategies often involve the esterification or etherification of the C-4 hydroxymethyl group or modification at the N-1 position of the azetidinone ring, thereby introducing new pharmacophoric elements.

One notable area of investigation has been the development of enzyme inhibitors. By combining the β-lactam core, a known pharmacophore in various enzyme inhibitors, with moieties that can interact with specific binding sites on a target enzyme, researchers have designed potent and selective inhibitors.

A significant example of this strategy is the synthesis of lipophilic ester derivatives of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one as inhibitors of human fatty acid amide hydrolase (hFAAH), an enzyme involved in the degradation of endocannabinoids. In this approach, various lipophilic chains were attached to the hydroxymethyl group of the azetidin-2-one core. The resulting hybrid molecules were evaluated for their inhibitory activity against hFAAH and monoacylglycerol lipase (hMAGL).

The research findings for a series of these hybrid compounds are summarized in the table below:

Compound IDLipophilic Chain (R)hFAAH IC₅₀ (µM)hMAGL Inhibition at 10 µM (%)
2a Pentyl> 100< 10
2b Heptyl55 ± 5< 10
2c Nonyl25 ± 215 ± 3
2d Undecyl15 ± 120 ± 2
2e Tridecyl10 ± 125 ± 5
2f Pentadecyl8 ± 0.530 ± 3
2g Heptadecyl5 ± 0.335 ± 4

Data sourced from a study on (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives.

The results indicate that the inhibitory potency against hFAAH is influenced by the length of the lipophilic ester chain, with longer chains leading to increased activity. This structure-activity relationship highlights the importance of the hybridized lipophilic moiety in achieving effective enzyme inhibition.

Another hybridization strategy involves the incorporation of the azetidin-2-one scaffold with retinoids, which are known to be involved in cell differentiation and proliferation. Azetidinone-retinoid hybrids have been designed and synthesized to explore their potential as anticancer agents. For instance, β-lactams designed with a hybrid retinoid-azetidinone structure have been shown to induce early-stage differentiation in neuroblastoma cells. biomolther.org

Furthermore, the combination of the β-lactam core with other heterocyclic pharmacophores, such as sulfonamides, has been investigated to develop novel antimicrobial and antioxidant agents. researchgate.net While not all of these studies explicitly start with this compound, they establish the principle of hybridizing the azetidin-2-one ring to achieve desired biological activities. The functional handle provided by the hydroxymethyl group on the this compound core presents a convenient point for the attachment of various pharmacophores, making it an attractive platform for the application of molecular hybridization strategies in drug discovery.

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques for Azetidinones

Spectroscopic methods are fundamental to the identification and structural elucidation of azetidinone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present in 4-(hydroxymethyl)azetidin-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidinone ring and the hydroxymethyl group. The protons on the four-membered ring (at C3 and C4) would appear as multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the adjacent carbonyl group and the nitrogen atom. The protons of the methylene (B1212753) group (-CH₂OH) would also give rise to a distinct signal, likely a doublet, coupled to the proton on the adjacent chiral center (C4). The hydroxyl proton (-OH) and the amide proton (-NH) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Key signals would include a downfield signal for the carbonyl carbon (C2) of the β-lactam ring, typically in the range of 170-185 ppm. libretexts.org The carbons of the azetidinone ring (C3 and C4) and the hydroxymethyl group (-CH₂OH) would appear at higher field strengths. The chemical shift of C4 would be influenced by the attached hydroxyl group.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~175
C3 (CH₂)~2.8-3.2 (m)~40
C4 (CH)~4.0-4.5 (m)~55
-CH₂OH~3.5-3.8 (m)~62
-NH~7.0-8.0 (br s)-
-OHVariable (br s)-

Note: These are estimated values and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'br s' denotes broad singlet.

Infrared (IR) spectroscopy and mass spectrometry are essential techniques for confirming the presence of key functional groups and determining the molecular weight and fragmentation pattern of this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. uobasrah.edu.iq A prominent absorption band is expected for the carbonyl group (C=O) of the β-lactam ring, typically appearing at a relatively high wavenumber (around 1730-1760 cm⁻¹) due to the ring strain of the four-membered ring. Other characteristic absorptions would include a broad band for the hydroxyl group (O-H) stretch around 3200-3600 cm⁻¹, and a sharp to medium band for the N-H stretch of the amide in the region of 3100-3300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
β-Lactam C=O Stretch1730 - 1760
O-H Stretch (Alcohol)3200 - 3600 (broad)
N-H Stretch (Amide)3100 - 3300
C-H Stretch (Aliphatic)2850 - 3000

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the fragmentation of the molecule. libretexts.org For this compound (C₄H₇NO₂), the molecular weight is 101.10 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 101. uni.lu Common fragmentation pathways for β-lactams involve the cleavage of the four-membered ring. libretexts.org For this molecule, a characteristic fragment would be the loss of the hydroxymethyl group (-CH₂OH), leading to a peak at m/z = 70. Another potential fragmentation is the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 83. uni.lu The predicted monoisotopic mass is 101.0477 g/mol . uni.lu

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including the precise arrangement of atoms, bond lengths, and bond angles. ysu.am For a chiral molecule like this compound, this technique is crucial for establishing the absolute stereochemistry (R or S configuration) at the C4 chiral center. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the properties of this compound at the atomic level, complementing experimental data and helping to predict its behavior.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mpg.deyoutube.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. mpg.de

For this compound, DFT calculations can provide valuable information about its reactivity. mdpi.comnih.gov The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape relate to its ability to accept electrons (electrophilicity). The strained β-lactam ring is known for its susceptibility to nucleophilic attack, and the LUMO is expected to be localized on the carbonyl carbon, indicating this site as the primary center for such reactions.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential, e.g., around the carbonyl oxygen) and electron-poor regions (positive potential, e.g., around the amide proton and the carbonyl carbon), providing a guide to intermolecular interactions and sites of chemical reactivity.

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound in solution. nih.gov

Additionally, MD simulations can analyze the conformational preferences of the hydroxymethyl substituent at the C4 position. The rotational freedom around the C4-CH₂OH bond allows the hydroxymethyl group to adopt various orientations. Understanding the relative energies and populations of these different conformers is important, as the spatial orientation of the hydroxyl group can affect its potential for hydrogen bonding and other intermolecular interactions. These simulations provide a dynamic picture of the molecule's structure that goes beyond the static view provided by techniques like X-ray crystallography.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes for Highly Functionalized 4-(Hydroxymethyl)azetidin-2-one Derivatives

The development of new synthetic methodologies is crucial for accessing novel derivatives of this compound with tailored properties. Current research is focused on creating stereoselective and efficient routes to complex analogs that can serve as advanced intermediates or bioactive molecules themselves.

One promising approach involves the intramolecular N-C4 cyclization of chiral hydroxamates to yield enantiomerically pure (R)‐4‐(hydroxymethyl)azetidin‐2‐one. researchgate.net This method provides a high degree of stereocontrol, which is essential for producing compounds with specific biological activities. Another key strategy starts from (S)-4-(benzyloxycarbonyl)-azetidin-2-one, which can be converted in a three-step synthesis to a series of lipophilic ester derivatives of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one. nih.govtandfonline.com This highlights the utility of the hydroxymethyl group as a handle for introducing a wide range of functional groups.

Furthermore, the synthesis of β-lactams bearing different substituents, such as a trifluoromethyl group, at the C-4 position is gaining traction. researchgate.net These 4-CF3-β-lactams are valuable building blocks for creating a variety of nitrogen-containing compounds with potentially enhanced biological properties. researchgate.net The development of gold-catalyzed intermolecular oxidation of alkynes presents another innovative and flexible route to chiral azetidin-3-ones, structural isomers of the more common 2-ones, which could be adapted for related structures. nih.gov

Table 1: Selected Synthetic Strategies for Functionalized Azetidin-2-ones

Starting MaterialKey TransformationProduct TypeReference
Chiral HydroxamateIntramolecular N-C4 Cyclization(R)‐4‐(hydroxymethyl)azetidin‐2‐one researchgate.net
(S)-4-(benzyloxycarbonyl)-azetidin-2-oneMulti-step synthesis including esterification(S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives nih.govtandfonline.com
3-Benzyloxy-β-lactamsTransformation to 3-chloro and further substitution4-(Trifluoromethyl)azetidin-2-one derivatives researchgate.net
Chiral N-propargylsulfonamidesGold-catalyzed oxidative cyclizationChiral Azetidin-3-ones nih.gov

Exploration of New Biological Targets and Therapeutic Areas

While β-lactams are historically synonymous with antibiotics, the exploration for new biological targets for this compound derivatives is expanding into diverse therapeutic areas. Researchers are leveraging the unique chemical properties of the azetidinone core to design inhibitors for enzymes outside of bacterial cell wall synthesis.

A notable example is the evaluation of (S)-1-(pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives as inhibitors of human fatty acid amide hydrolase (hFAAH), an enzyme involved in the degradation of endocannabinoids. nih.govtandfonline.comunamur.be These compounds have shown IC50 values in the micromolar range and selectivity for hFAAH over monoacylglycerol lipase (B570770) (hMAGL), opening up potential applications in pain, inflammation, and neurological disorders. nih.govtandfonline.com

Beyond enzyme inhibition, new N/C-4 substituted azetidin-2-ones are being synthesized and evaluated for their antimicrobial activity against a broader range of microbes, including potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. nih.gov This indicates that with appropriate functionalization, the β-lactam core can be adapted to overcome existing resistance mechanisms and target a wider spectrum of pathogens. The inherent reactivity of the strained β-lactam ring continues to be a key feature in the design of new therapeutic agents.

Integration of this compound into Complex Architectures

The strained four-membered ring of azetidin-2-ones makes them valuable building blocks, or synthons, for a wide array of more complex molecules. nih.gov The hydroxymethyl group at the C-4 position provides a convenient attachment point for further chemical modifications, allowing for the integration of this chiral scaffold into larger and more complex molecular architectures.

The "β-lactam synthon method" leverages the selective cleavage of the strained ring to access diverse structures like aromatic β-amino acids, peptides, polyamines, and other heterocyclic systems. nih.gov This approach is critical in the total synthesis of complex natural products and in the creation of novel molecular frameworks for drug discovery. For instance, the core structure can be incorporated into macrocycles, a class of molecules with significant therapeutic potential. acs.org The development of methods for creating these larger ring systems, such as medium-sized and macrocyclic thioethers, demonstrates the versatility of cyclic precursors in complex synthesis. acs.org

The ability to transform the azetidinone core into other heterocyclic systems, such as 1,4-dioxan-2-ones, further underscores its utility as a versatile synthetic intermediate. researchgate.net As synthetic methods become more sophisticated, this compound and its derivatives are expected to play an increasingly important role as chiral building blocks in the construction of intricate and biologically significant molecules. youtube.com

Sustainable and Scalable Production Methods

As the applications for this compound and its derivatives expand, the need for sustainable and scalable production methods becomes paramount. The pharmaceutical and chemical industries are increasingly focused on green chemistry principles to reduce environmental impact and improve efficiency.

Flow chemistry is emerging as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs). nih.govportonpharma.comnih.gov This approach offers numerous advantages over traditional batch processing, including enhanced safety, better temperature and mixing control, improved reproducibility, and the ability to scale up production from milligrams to kilograms directly. youtube.com The implementation of continuous flow reactors, such as microchannel or continuous stirred-tank reactors (CSTRs), for the synthesis of β-lactam-containing molecules could significantly improve the efficiency and safety of their production. portonpharma.com

In addition to process engineering, biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as lipases, can facilitate reactions under mild conditions, often with high selectivity and reduced waste. nih.gov While the direct enzymatic synthesis of this compound is still an area of active research, the successful application of enzymes in the synthesis of other heterocyclic compounds, like 1,4-benzoxazinone derivatives, suggests a promising future for biocatalytic routes to β-lactams. nih.gov The development of enzymatic processes for key steps in the synthesis could lead to more sustainable and cost-effective manufacturing. google.com

Potential in Advanced Material Science Applications

The unique structural and chemical properties of azetidine-containing molecules are beginning to be explored for applications beyond medicine, in the realm of advanced materials science. The inherent ring strain and the presence of functional handles like the hydroxymethyl group make this compound an intriguing candidate for the development of novel polymers and functional materials.

The azetidine (B1206935) ring has been identified as a key motif in performance-diverse libraries of compounds, and bicyclic azetidines have shown potential as lead compounds in various therapeutic areas. rsc.org This highlights the structural importance of the four-membered ring in creating molecules with specific three-dimensional shapes and properties. This principle can be extended to material science, where control over molecular architecture is key to function.

The hydroxyl group of this compound could serve as a monomer initiation site for ring-opening polymerization, leading to the creation of novel biodegradable polymers with a β-lactam unit in the backbone or as a pendant group. Such materials could have applications in drug delivery, tissue engineering, or as specialized functional coatings. While this area is still in its infancy, the foundational knowledge of β-lactam chemistry provides a solid starting point for the design and synthesis of new materials with tailored properties.

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-(Hydroxymethyl)azetidin-2-one?

A widely employed approach involves cyclization reactions of β-lactam precursors or functionalization of azetidin-2-one scaffolds. For example, derivatives of azetidin-2-one are synthesized by introducing substituents like oxadiazole/thiadiazole rings via nucleophilic substitution or coupling reactions. Such methods emphasize regioselectivity and yield optimization, often using catalysts like triethylamine or palladium complexes .

Q. How is the structural integrity of this compound verified experimentally?

Characterization typically involves a combination of spectroscopic techniques:

  • IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) functional groups.
  • NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and substituent positioning.
  • Mass spectrometry for molecular weight validation. For example, alkynyl-azetidin-2-one derivatives were confirmed using IR (1700–1750 cm⁻¹ for lactam C=O) and ¹H NMR (δ 4.0–5.0 ppm for hydroxyl protons) .

Q. What are the solubility and stability considerations for this compound?

While direct data on this compound is limited, analogous azetidinones exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability studies recommend storage under inert atmospheres to prevent hydrolysis of the β-lactam ring .

Advanced Research Questions

Q. How can gold-catalyzed rearrangements enhance the functionalization of this compound?

Gold catalysts (e.g., AuCl₃) enable regioselective alkyne activation in azetidin-2-one derivatives, facilitating ring expansion or cross-coupling. For instance, alkynyl-azetidin-2-ones undergo cycloisomerization to form fused bicyclic structures, which are valuable in medicinal chemistry. Reaction optimization involves temperature control (60–80°C) and ligand screening to suppress side reactions .

Q. What experimental strategies resolve discrepancies in reported biological activities of azetidin-2-one derivatives?

Contradictory results (e.g., antimicrobial vs. cytotoxic potency) may arise from assay conditions or substituent effects. A systematic approach includes:

  • Dose-response profiling across multiple cell lines.
  • Comparative SAR studies to isolate critical functional groups (e.g., oxadiazole vs. thiadiazole substituents).
  • Control experiments to rule off-target effects (e.g., ROS scavenging in antioxidant assays) .

Q. What computational methods support the design of this compound-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., enzymes in cancer pathways). QSAR models using descriptors like logP and dipole moments guide substituent selection to enhance bioavailability .

Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for yield improvement.
  • Analytical Validation : Include high-resolution mass spectrometry (HRMS) for unambiguous molecular formula confirmation .
  • Safety Protocols : Follow GHS guidelines for handling flammable/corrosive intermediates, including PPE (gloves, goggles) and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.